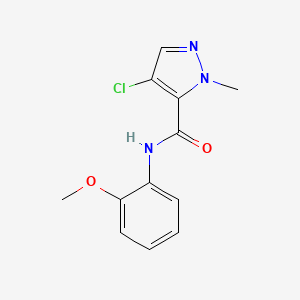![molecular formula C20H18F3N3O3 B5442510 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. This compound is known for its ability to modulate the activity of certain receptors in the brain, which has led to investigations into its potential use as a treatment for various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its ability to bind to and modulate the activity of certain receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which results in the modulation of neurotransmitter release and subsequent changes in brain activity.
Biochemical and Physiological Effects:
Studies have shown that 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has a number of biochemical and physiological effects. These include changes in neurotransmitter release, alterations in brain activity, and changes in behavior. Specifically, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its ability to modulate the activity of specific receptors in the brain. This makes it a useful tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential use as a treatment for anxiety and depression in humans. Additionally, this compound may have applications in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further research is needed to fully elucidate the potential therapeutic properties of this compound and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of cinnamic acid with 2-nitro-4-(trifluoromethyl)aniline in the presence of a catalyst. This reaction produces an intermediate product, which is then reacted with piperazine to yield the final compound.
Aplicaciones Científicas De Investigación
1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to modulate the activity of certain receptors in the brain, particularly the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
(E)-1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)16-7-8-17(18(14-16)26(28)29)24-10-12-25(13-11-24)19(27)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVANVJTWNLPH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(2-ethoxy-1,1-dimethylethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5442433.png)
![[4-(allyloxy)benzyl]benzylamine hydrochloride](/img/structure/B5442439.png)
![N-(cyclohexylmethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5442446.png)

![methyl 4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5442458.png)
![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5442482.png)
![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)

![5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5442499.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5442539.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)